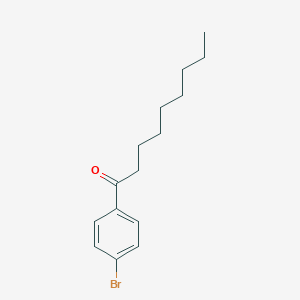

1-(4-Bromophenyl)nonan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrO/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(16)12-10-13/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVVSHXGCFTTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630768 | |

| Record name | 1-(4-Bromophenyl)nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126334-26-7 | |

| Record name | 1-(4-Bromophenyl)nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Chemical Synthesis of 1 4 Bromophenyl Nonan 1 One

Established Synthetic Pathways for Aryl Ketones

The synthesis of aryl ketones, including 1-(4-Bromophenyl)nonan-1-one, has historically relied on robust and well-understood reaction pathways. These methods primarily involve the formation of a carbon-carbon bond between the aromatic ring and the acyl group.

Conventional Acylation Approaches for Constructing the Aryl-Ketone Moiety

The Friedel-Crafts acylation, first reported in 1877, remains a fundamental method for the synthesis of aryl ketones. acs.orgchemguide.co.uk This electrophilic aromatic substitution involves the reaction of an aromatic compound, such as bromobenzene (B47551), with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst. byjus.com For the synthesis of this compound, this would involve the reaction of bromobenzene with nonanoyl chloride.

The mechanism proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction between the acyl chloride and the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com This acylium ion is then attacked by the electron-rich aromatic ring. The bromine atom on the benzene (B151609) ring is a deactivating but ortho-, para-directing group, leading to the formation of the desired para-substituted product, this compound, along with the ortho-isomer as a byproduct. tcd.ie Unlike the related Friedel-Crafts alkylation, the acylation reaction has the advantage of not being prone to carbocation rearrangements and the product ketone is less reactive than the starting material, thus preventing polyacylation. masterorganicchemistry.comlibretexts.org

| Entry | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Notes |

| 1 | Nonanoyl chloride | AlCl₃ | Dichloromethane (CH₂Cl₂) | Reflux (approx. 40) | 1-4 | Standard conditions; yields a mixture of para and ortho isomers. |

| 2 | Nonanoic anhydride | AlCl₃ | Carbon disulfide (CS₂) | 50 | 2 | Alternative acylating agent. |

| 3 | Nonanoyl chloride | FeCl₃ | Nitrobenzene | 25-60 | 3-6 | Ferric chloride can be used as a milder alternative to AlCl₃. |

This table presents representative conditions for the Friedel-Crafts acylation to synthesize this compound.

Organometallic Reagent Strategies in Ketone Formation

Organometallic reagents provide a powerful alternative for the synthesis of ketones by acting as nucleophilic carbon sources. mdpi.com Grignard reagents, with the general formula RMgX, are among the most common organometallics used for this purpose. libretexts.org The synthesis of this compound via this route would involve the preparation of 4-bromophenylmagnesium bromide from the reaction of 1,4-dibromobenzene (B42075) or 4-bromoiodobenzene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sciencemadness.orgyoutube.com

This Grignard reagent is then reacted with a suitable nonanoic acid derivative, such as nonanoyl chloride. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride. A key challenge in this reaction is preventing the secondary reaction where a second equivalent of the Grignard reagent adds to the newly formed ketone, which would result in a tertiary alcohol. nih.gov To avoid this, reactions are typically run at low temperatures and the Grignard reagent is added slowly to the acyl chloride solution.

| Entry | Organometallic Reagent | Acyl Source | Solvent | Temperature (°C) | Key Features |

| 1 | 4-Bromophenylmagnesium bromide | Nonanoyl chloride | Tetrahydrofuran (THF) | -78 to 0 | Classic Grignard approach; requires careful temperature control to prevent tertiary alcohol formation. |

| 2 | (4-Bromophenyl)lithium | Nonanoic acid | Diethyl ether | -78 to 25 | Organolithium reagents are more reactive than Grignard reagents. |

| 3 | (4-Bromophenyl)zinc chloride | Nonanoyl chloride | THF | 25 | Organozinc reagents (Negishi coupling precursors) offer higher functional group tolerance. |

This table illustrates strategies using organometallic reagents for the synthesis of this compound.

Catalytic Strategies in the Formation of the Carbonyl and Carbon-Carbon Bonds

Modern synthetic chemistry increasingly relies on catalytic methods, particularly those using transition metals, to achieve high efficiency, selectivity, and functional group compatibility. These methods are central to the functionalization of aryl halides like bromobenzene derivatives.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl-Bromine Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. mdpi.com The importance of these reactions was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. rsc.org The C(sp²)-Br bond in 4-bromo-substituted aromatics is a common and effective handle for these transformations.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide or triflate, is an exceptionally versatile method for C-C bond formation. mdpi.commdpi.com For ketone synthesis, this can be adapted into an acylative coupling. One approach involves the reaction of an arylboronic acid with an acyl chloride. nih.govnsf.gov To synthesize this compound, one could couple 4-bromophenylboronic acid with nonanoyl chloride.

This reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂. acs.org The catalytic cycle involves three main steps: oxidative addition of the acyl chloride to the Pd(0) center, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst. mdpi.com Recent advances include mechanochemical, solvent-free methods that offer a more sustainable approach. nsf.govorganic-chemistry.org

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature | Yield (%) | Ref |

| 1 | Pd(PPh₃)₄ (5 mol%) | - | Cs₂CO₃ | Toluene (anhydrous) | 80 °C | Moderate to Good | nih.gov |

| 2 | Pd(OAc)₂ (5 mol%) | PCy₃HBF₄ (6 mol%) | K₃PO₄ | None (Ball milling) | 30 Hz, 10 min | High | organic-chemistry.org |

| 3 | Pd₂(dba)₃ (5 mol%) | - | K₂CO₃ | Toluene | Reflux | Good | mdpi.com |

This table summarizes various reported conditions for Suzuki-Miyaura acylative cross-coupling applicable to ketone synthesis.

Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed methods are effective for preparing aryl ketones from aryl bromides.

Stille Coupling: This reaction can be performed as a carbonylative coupling, where carbon monoxide is inserted during the catalytic cycle. The reaction of 4-bromoiodobenzene (or another activated aryl bromide) with an organotin reagent in the presence of a palladium catalyst under a CO atmosphere can yield the desired ketone. libretexts.org

Heck Reaction: While classically used to couple aryl halides with alkenes, variations of the Heck reaction can lead to ketone products. researchgate.netacs.org For instance, coupling of an aryl bromide with an enol ether followed by hydrolysis can produce a ketone.

Liebeskind-Srogl Coupling: This is a powerful, modern reaction that couples a thioester with a boronic acid, catalyzed by palladium and mediated by a copper(I) carboxylate. wikipedia.org It proceeds under neutral conditions and displays broad functional group tolerance. acs.org For the target molecule, this would involve coupling a nonanethioate ester with 4-bromophenylboronic acid.

| Coupling Reaction | Aryl Source | Acyl/Carbonyl Source | Catalyst System | Key Features | Ref |

| Stille (Carbonylative) | 4-Bromophenyl-X | Organostannane + CO | Pd(0) catalyst | Allows for direct insertion of the carbonyl group. | libretexts.org |

| Heck | 4-Bromophenyl-Br | Vinyl ether/Allyl alcohol | Pd(OAc)₂, ligand | Forms C-C bond with an alkene, requires subsequent transformation. | rsc.orgd-nb.info |

| Liebeskind-Srogl | 4-Bromophenylboronic acid | S-Alkyl nonanethioate | Pd(0) catalyst, Cu(I) salt | Occurs under neutral conditions; excellent functional group tolerance. | wikipedia.org |

This table outlines alternative palladium-catalyzed routes for the synthesis of aryl ketones like this compound.

Enantioselective Catalytic Methods in Ketone Synthesis

While this compound is achiral, the introduction of a substituent at the α-position to the carbonyl group would create a chiral center. Enantioselective catalytic methods are crucial for preparing such chiral ketones, which are valuable intermediates in pharmaceuticals. These methods aim to produce a single enantiomer, which is critical for biological activity.

Recent advancements have focused on the catalytic asymmetric α-arylation and alkylation of ketones. For instance, methods have been developed for the enantioselective synthesis of α-quaternary ketones from simple carboxylic acid or ester starting materials. nih.gov These reactions often utilize a chiral phosphine (B1218219) ligand in conjunction with a metal catalyst, such as copper, to facilitate the formation of a chiral enolate or a related nucleophile, which then reacts to form the desired product with high enantiomeric excess (ee). nih.gov

A notable strategy involves the nickel-catalyzed enantioselective cross-coupling of α-haloketones or related derivatives with organozinc reagents. This approach has been successful in synthesizing a variety of chiral dialkyl carbinols and could be adapted for creating chiral α-substituted ketones. nih.gov The choice of the chiral ligand is paramount, as it dictates the stereochemical outcome of the reaction. nih.gov

The following table summarizes representative enantioselective methods applicable to ketone synthesis.

| Catalytic System | Reactants | Product Type | Enantiomeric Ratio/Excess | Reference |

| Copper / Monodentate Chiral Phosphine | Carboxylic acids/esters, Allylic nucleophiles | α-Quaternary ketones and aldehydes | 90:10 to >99:1 er | nih.gov |

| Palladium / Chiral Ligand | α-Aryl ketones, Aryl halides | Sterically hindered tertiary α-aryl ketones | Not specified | rsc.org |

| Nickel / Chiral Ligand (e.g., from phenylglycine) | Redox-active esters, Alkylzinc reagents | Chiral dialkyl carbinols | Not specified | nih.gov |

Green Chemistry Principles in the Sustainable Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comathensjournals.gr The synthesis of this compound can be made more sustainable by incorporating these principles.

Solvent-Free Reaction Conditions for Enhanced Reaction Efficiency

Performing reactions without a solvent, or under solvent-free conditions, is a cornerstone of green chemistry. This approach minimizes waste, reduces environmental impact, and can sometimes lead to faster reaction times and higher yields. nih.govcmu.edu For the synthesis of ketones, solid-state reactions, where reactants are ground together, can be highly effective. cmu.edu For example, the Dieckmann condensation, a reaction used to form cyclic ketones, has been shown to proceed efficiently in the absence of a solvent by mixing the reactants with a solid base. cmu.edu Similarly, various condensation reactions to form chalcones (α,β-unsaturated ketones) have been successfully carried out under solvent-free conditions, often with just gentle heating or grinding. mdpi.com

Mechanochemical Activation in Bromophenyl Ketone Preparations

Mechanochemistry uses mechanical force, such as ball milling, to induce chemical reactions. rsc.org This technique is an excellent example of a solvent-free method and has gained traction for its efficiency, reduced waste, and ability to create products that are difficult to obtain through traditional solution-based methods. rsc.orgresearchgate.net Ball milling has been successfully applied to C-C bond-forming reactions, including the synthesis of ketones. For example, a mechanochemical cross-electrophile coupling of aryl halides with alkyl halides has been developed, demonstrating the ability of ball-milling to activate zero-valent metals for catalysis. cardiff.ac.uk This approach could be directly applicable to the synthesis of this compound by coupling a 4-bromophenyl derivative with a nonanoyl-containing electrophile. The benefits include significantly shorter reaction times and simpler product recovery compared to solution-based methods. researchgate.net

| Mechanochemical Method | Reactants | Product | Advantages | Reference |

| Ball Milling | Aryl Halides, Alkyl Halides | Ketones | Reduced reaction times, solvent-free, straightforward recovery | cardiff.ac.uk |

| Ball Milling | Benzo[h]quinoline, [Cp*RhCl2]2 | C-H activated complexes | Enables reactions not accessible in solution, reduced chemical use | researchgate.net |

| Ball Milling | Cyclobutanols, Silver catalyst | γ-Fluorinated ketones | Shorter reaction times, less catalyst required, can be run in air | researchgate.net |

Design and Application of Environmentally Benign Catalytic Systems

The use of environmentally benign catalysts is a key principle of green chemistry. researchgate.net These catalysts are often derived from renewable sources, are non-toxic, and can be easily recycled and reused. For ketone synthesis, heterogeneous catalysts like bleaching earth clay have been shown to be effective. sci-hub.se This natural clay is inexpensive, readily available, and can be recycled without reactivation, making it a sustainable choice for base-catalyzed transformations like chalcone (B49325) synthesis. sci-hub.se Another approach involves using fruit waste as a source for developing catalysts for organic synthesis, providing a sustainable alternative to traditional metal-based catalysts. nih.gov Systems like LiClO4 in polyethylene (B3416737) glycol (PEG) have also been reported as environmentally friendly catalytic systems for synthesizing various nitrogen-containing heterocycles, showcasing the move towards greener solvent and catalyst combinations. thieme-connect.com

| Catalytic System | Reaction Type | Key Features | Reference |

| Bleaching Earth Clay pH 12.5 / PEG-400 | Chalcone (α,β-unsaturated ketone) synthesis | Inexpensive, recyclable, environmentally friendly | sci-hub.se |

| H2O2-HBr system | Dibromo ketone synthesis from oximes | Environmentally friendly, sustainable, easy to perform | researchgate.net |

| Fruit Waste-Derived Catalyst | β-Amino alcohol synthesis | Utilizes waste biomass, sustainable, avoids high temperature/pressure | nih.gov |

| LiClO4 / Ethylene (B1197577) Glycol (EG) | Dihydroquinazolinone synthesis | Readily available, inexpensive, operationally simple | thieme-connect.com |

Atom Economy and Waste Minimization in the Synthetic Design

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgskpharmteco.com A high atom economy indicates minimal waste generation. Addition and rearrangement reactions are inherently 100% atom-economical. kccollege.ac.in In contrast, substitution and elimination reactions generate by-products, leading to lower atom economy. kccollege.ac.in

For the synthesis of this compound, a Friedel-Crafts acylation of bromobenzene with nonanoyl chloride is a common route. While effective, this reaction generates HCl as a stoichiometric byproduct, reducing its atom economy. Designing syntheses that maximize atom economy is a central goal of green chemistry. greenchemistry-toolkit.org This involves choosing reaction types, such as addition reactions, that incorporate all reactant atoms into the product and avoiding the use of protecting groups or stoichiometric reagents that end up as waste. acs.org

Chemoenzymatic Approaches for Selective Transformations

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods. Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild conditions, while chemical reactions provide a vast toolbox for bond formation. nih.govnih.gov This synergistic approach is highly effective for synthesizing complex chiral molecules. nih.gov

For ketones like this compound, a chemoenzymatic strategy could involve the enzymatic kinetic resolution of a racemic precursor. For example, a racemic alcohol could be selectively acetylated by a lipase, separating the two enantiomers. One enantiomer can then be chemically oxidized to the desired ketone. Alternatively, an alcohol dehydrogenase (ADH) from an organism like Lactobacillus brevis can be used for the enantioselective reduction of a ketone to a chiral alcohol. researchgate.net One-pot, multi-step chemoenzymatic processes have been developed where a chemical reaction, such as a palladium-catalyzed coupling, is followed by an in-situ enzymatic reduction to produce a chiral alcohol with high enantiomeric excess. researchgate.net

| Enzyme/Process | Transformation | Key Advantage | Reference |

| Lipase | Enzymatic transesterification | Kinetic resolution of racemic alcohols/esters | mdpi.com |

| Alcohol Dehydrogenase (ADH) | Enantioselective reduction of ketones | High enantioselectivity for chiral alcohols | researchgate.net |

| Cyclohexylamine Oxidase (CHAO) | Deracemization of amines | Provides access to single enantiomer amines | nih.gov |

Reactivity and Transformational Chemistry of 1 4 Bromophenyl Nonan 1 One

Carbonyl Group Reactivity and Functionalization

The ketone functionality is a cornerstone of the molecule's reactivity, participating in a wide array of reactions that are characteristic of carbonyl compounds.

Nucleophilic Addition Reactions at the Ketone Center

The polarized nature of the carbon-oxygen double bond in the ketone group renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Prominent examples of nucleophilic addition reactions include:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the ketone leads to the formation of tertiary alcohols. For instance, the reaction with methylmagnesium bromide would yield 1-(4-bromophenyl)-1-methylnonan-1-ol after an acidic workup. adichemistry.commasterorganicchemistry.com

Wittig Reaction: This reaction provides a pathway to synthesize alkenes from ketones. The reaction of 1-(4-bromophenyl)nonan-1-one with a phosphorus ylide, such as methylenetriphenylphosphorane, would result in the formation of (4-bromophenyl)(non-1-en-2-yl)methane. total-synthesis.comorganic-chemistry.orglibretexts.org The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. total-synthesis.com

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction | Nucleophile | Product |

|---|---|---|

| Grignard Reaction | Methylmagnesium bromide | 1-(4-Bromophenyl)-1-methylnonan-1-ol |

| Wittig Reaction | Methylenetriphenylphosphorane | (4-Bromophenyl)(non-1-en-2-yl)methane |

Alpha-Functionalization via Enolate Chemistry

The presence of protons on the carbon atom adjacent to the carbonyl group (the α-carbon) allows for deprotonation by a strong base to form a nucleophilic enolate. This enolate can then react with various electrophiles to introduce functional groups at the α-position.

Key alpha-functionalization reactions include:

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide in an SN2 reaction. libretexts.org For example, treatment with a strong base like lithium diisopropylamide (LDA) followed by the addition of methyl iodide would yield 2-methyl-1-(4-bromophenyl)nonan-1-one.

Halogenation: In the presence of an acid or base catalyst, the α-position can be halogenated. wikipedia.orgchemistrysteps.comlibretexts.org For instance, reaction with bromine in acetic acid would lead to the formation of 2-bromo-1-(4-bromophenyl)nonan-1-one. masterorganicchemistry.com

Table 2: Alpha-Functionalization Reactions

| Reaction | Reagents | Product |

|---|

Condensation Reactions Involving the Ketone Moiety (e.g., Aldol (B89426), Claisen)

The enolate of this compound can also act as a nucleophile in condensation reactions with other carbonyl compounds.

Aldol Condensation: In a crossed or mixed Aldol condensation, the enolate can react with an aldehyde that cannot form an enolate itself, such as benzaldehyde. This reaction, often referred to as a Claisen-Schmidt condensation, would initially form a β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated ketone. wikipedia.orgnih.gov

Claisen Condensation: While the classical Claisen condensation occurs between two ester molecules, a related reaction can occur between a ketone enolate and an ester. masterorganicchemistry.com For example, the enolate of this compound could react with ethyl acetate (B1210297) to form a β-diketone.

Table 3: Condensation Reactions

| Reaction | Reactants | Product |

|---|---|---|

| Claisen-Schmidt Condensation | This compound, Benzaldehyde, Base | (E)-1-(4-bromophenyl)-2-benzylidenenonan-1-one |

| Mixed Claisen-type Condensation | This compound, Ethyl acetate, Strong Base | 1-(4-Bromophenyl)undecane-1,3-dione |

Selective Reduction of the Ketone to Alcohols

The ketone functional group can be selectively reduced to a secondary alcohol without affecting the 4-bromophenyl ring.

Common reducing agents for this transformation include:

Sodium Borohydride (B1222165) (NaBH4): This is a mild reducing agent that readily reduces ketones to secondary alcohols. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.orgyoutube.comchemguide.co.uk The reaction of this compound with NaBH4 in a protic solvent like methanol (B129727) or ethanol (B145695) would yield 1-(4-bromophenyl)nonan-1-ol.

Lithium Aluminum Hydride (LiAlH4): A much stronger reducing agent, LiAlH4, will also efficiently reduce the ketone to the corresponding alcohol. ic.ac.ukcommonorganicchemistry.commasterorganicchemistry.comlumenlearning.comorganic-chemistry.org Due to its high reactivity, this reaction is typically carried out in an anhydrous ether solvent.

Table 4: Selective Ketone Reduction

| Reducing Agent | Solvent | Product |

|---|---|---|

| Sodium Borohydride | Methanol | 1-(4-Bromophenyl)nonan-1-ol |

| Lithium Aluminum Hydride | Diethyl ether | 1-(4-Bromophenyl)nonan-1-ol |

Formation of Acetals and Ketals

In the presence of an acid catalyst, the ketone can react with alcohols to form ketals (a subclass of acetals). This reaction is often used to protect the ketone functional group during other chemical transformations. The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.

For example, reacting this compound with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid would form the corresponding ethylene ketal.

Transformations of the 4-Bromophenyl Moiety

The bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, which are powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically employ a palladium catalyst.

Key transformations include:

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This allows for the formation of a new carbon-carbon bond, for example, coupling with phenylboronic acid would yield 1-(biphenyl-4-yl)nonan-1-one. The utility of this approach is demonstrated in the synthesis of related compounds like (R,E)-1-(4-Bromophenyl)-3-(3,3,3-trifluoroprop-1-en-1-yl)nonan-1-one, which could foreseeably undergo such coupling reactions. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. libretexts.orgwikipedia.orgorganic-chemistry.orgacsgcipr.orgjk-sci.com For instance, reaction with aniline (B41778) would produce 1-(4-(phenylamino)phenyl)nonan-1-one.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com

Table 5: Transformations of the 4-Bromophenyl Moiety

| Reaction | Coupling Partner | Catalyst/Base | Product |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd catalyst, Base | 1-(Biphenyl-4-yl)nonan-1-one |

| Buchwald-Hartwig Amination | Aniline | Pd catalyst, Base | 1-(4-(Phenylamino)phenyl)nonan-1-one |

| Heck Reaction | Styrene | Pd catalyst, Base | (E)-1-(4-(2-phenylvinyl)phenyl)nonan-1-one |

Chemical Modifications of the Nonane (B91170) Alkyl Chain

The long alkyl chain provides a hydrocarbon scaffold that can be functionalized, most commonly at the alpha-position next to the carbonyl group, but also at more remote, unactivated positions.

The position alpha to the carbonyl group in a ketone is readily halogenated due to the ability to form an enol or enolate intermediate. wikipedia.org This reaction can be performed under either acidic or basic conditions to introduce chlorine, bromine, or iodine. libretexts.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst (e.g., acetic acid), the ketone tautomerizes to its enol form. masterorganicchemistry.com The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic halogen source like molecular bromine (Br₂). chemistrysteps.com This method is generally effective for selective monohalogenation because the introduction of an electron-withdrawing halogen atom deactivates the carbonyl oxygen, making subsequent protonation and enol formation less favorable. wikipedia.orgpressbooks.pub

Base-Promoted Halogenation: Under basic conditions, a strong base removes an alpha-proton to form a nucleophilic enolate anion. The enolate then reacts with the halogen. pressbooks.pub This process is often difficult to stop at the monosubstitution stage. The electron-withdrawing effect of the first halogen atom increases the acidity of the remaining alpha-protons, making subsequent deprotonation and halogenation faster. wikipedia.org

For this compound, selective alpha-bromination to yield 2-bromo-1-(4-bromophenyl)nonan-1-one can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in an acidic medium. tandfonline.comnih.gov

| Halogenating Agent | Conditions | Expected Outcome | Reference |

|---|---|---|---|

| Br₂ | Acetic Acid (solvent/catalyst) | Selective mono-bromination | nih.gov |

| N-Bromosuccinimide (NBS) | Montmorillonite K-10 clay, Methanol | Regioselective mono-bromination | tandfonline.com |

| CuBr₂ | Ethyl acetate / Chloroform | Selective bromination | tandfonline.comsemanticscholar.org |

| Br₂ | Aqueous NaOH | Potential for poly-bromination | wikipedia.org |

Functionalizing the unactivated sp³ C-H bonds further down the nonane chain is a significant synthetic challenge due to their inherent inertness and the difficulty of achieving regioselectivity. Radical-mediated processes offer a pathway to activate these bonds. rsc.org Modern synthetic methods, often employing photoredox catalysis, can generate highly reactive radical species that are capable of abstracting a hydrogen atom from an unactivated C-H bond. nih.govresearchgate.net

For the nonane chain of this compound, a classic approach like the Hofmann-Löffler-Freytag reaction could be adapted. This would involve converting the ketone to a derivative (e.g., an oxime), followed by N-halogenation and subsequent radical cyclization to functionalize the δ-carbon. More contemporary approaches might involve transition-metal catalysis or photocatalysis to generate radicals that could selectively functionalize a specific C-H bond, although achieving high regioselectivity on a long, flexible alkyl chain remains a formidable challenge. nih.govdntb.gov.ua

Construction of Complex Architectures through Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Ketones are common building blocks in many MCRs, suggesting that this compound could be used to construct complex molecular scaffolds.

For example, in a Hantzsch dihydropyridine (B1217469) synthesis , this compound could potentially react with an aldehyde and two equivalents of a β-ketoester (or similar active methylene (B1212753) compound) in the presence of ammonia (B1221849) or ammonium (B1175870) acetate. The resulting dihydropyridine ring would be substituted with the 4-bromophenyl group and the n-octyl chain, providing a rapid increase in molecular complexity.

Similarly, in a Biginelli reaction , the ketone could react with an aldehyde (e.g., benzaldehyde) and urea (B33335) or thiourea (B124793) under acidic catalysis to form a dihydropyrimidinone, a heterocyclic core prevalent in many biologically active compounds. The incorporation of the lipophilic nonane chain and the reactive aryl bromide handle would yield a versatile product for further synthetic elaboration.

Stereoselective Transformations of the Ketone Substrate

The prochiral ketone of this compound can be transformed into a chiral secondary alcohol, 1-(4-bromophenyl)nonan-1-ol, through stereoselective reduction. This is a critical transformation for accessing enantiomerically pure compounds. acsgcipr.org

Several highly effective methods exist for the asymmetric reduction of aryl alkyl ketones:

Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source (e.g., BH₃·THF). nih.gov The catalyst coordinates to both the borane and the ketone's carbonyl oxygen, creating a rigid, organized transition state that directs hydride delivery to one face of the carbonyl, resulting in high enantioselectivity. wikipedia.orgrsc.org

Asymmetric Transfer Hydrogenation: This technique employs a chiral transition-metal catalyst, often based on ruthenium or rhodium complexed with a chiral diamine or amino alcohol ligand. wikipedia.org A simple alcohol, such as isopropanol, or formic acid serves as the hydrogen source, transferring a hydride to the ketone in an enantioselective manner.

Asymmetric Hydrosilylation: In this two-step process, a prochiral ketone is first reacted with a silane (B1218182) (e.g., polymethylhydrosiloxane) in the presence of a chiral catalyst (often based on titanium, rhodium, or zinc) to form a silyl (B83357) ether. acs.org Subsequent hydrolysis yields the chiral alcohol with high enantiomeric excess.

| Method | Catalyst System | Reducing Agent | Expected Product | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| CBS Reduction | (S)- or (R)-CBS Catalyst | BH₃·THF or Catecholborane | (S)- or (R)-1-(4-Bromophenyl)nonan-1-ol | >95% |

| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN | Isopropanol or HCOOH/NEt₃ | Chiral 1-(4-Bromophenyl)nonan-1-ol | >98% |

| Asymmetric Hydrosilylation | Chiral Ti or Zn catalyst | Polymethylhydrosiloxane (PMHS) | Chiral 1-(4-Bromophenyl)nonan-1-ol | >90% |

Mechanistic Investigations of Reactions Involving 1 4 Bromophenyl Nonan 1 One

Elucidation of Catalytic Cycles in Transition-Metal-Mediated Processes

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide moiety of 1-(4-bromophenyl)nonan-1-one makes it an ideal substrate for such transformations. eie.gr The elucidation of the catalytic cycles involved is key to optimizing these reactions.

A generic, widely accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. rsc.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide (this compound) to a low-valent transition metal complex, typically Pd(0). This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) complex. rsc.orgwiley-vch.de The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, making this step efficient. wiley-vch.de

Transmetalation : The organopalladium(II) species then reacts with an organometallic nucleophile (e.g., an organoboron reagent in Suzuki coupling). In this step, the organic group from the nucleophile is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. rsc.org The rate and efficiency of this step are influenced by the nature of the organoboron reagent and the base used. rsc.org

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new C-C bond in the product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

The specific ligands coordinated to the metal center play a critical role in modulating the catalyst's activity and stability throughout the cycle. For instance, bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition and reductive elimination steps. wiley-vch.de In some cases, the nature of the ligand can even switch the regioselectivity of a reaction, determining which of two different C-X bonds will react. wiley-vch.de

| Step | Reactants | Transformation | Product of Step |

|---|---|---|---|

| Oxidative Addition | This compound, Pd(0)Ln | Insertion of Pd(0) into the Ar-Br bond. | Ar-Pd(II)(Br)Ln |

| Transmetalation | Ar-Pd(II)(Br)Ln, R-B(OR')2, Base | Transfer of R group from boron to palladium. | Ar-Pd(II)(R)Ln |

| Reductive Elimination | Ar-Pd(II)(R)Ln | Formation of Ar-R bond and regeneration of catalyst. | Ar-R, Pd(0)Ln |

Understanding Reaction Pathways for Nucleophilic Additions to Aryl Ketones

The carbonyl group in aryl ketones like this compound is a primary site for nucleophilic attack. The reaction pathway depends significantly on the nature of the nucleophile. libretexts.org

The fundamental mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated during workup to yield an alcohol.

Strong, "Hard" Nucleophiles : Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are strong nucleophiles that typically add directly to the carbonyl group in an irreversible fashion. youtube.comnih.gov The reaction of this compound with such a reagent would proceed via a 1,2-addition pathway to form a tertiary alcohol.

Weak, "Soft" Nucleophiles : Weaker nucleophiles, such as amines or alcohols, may add reversibly to the carbonyl group. libretexts.org In cases of α,β-unsaturated carbonyls, these nucleophiles often favor 1,4-conjugate addition. wikipedia.org While this compound is not an unsaturated ketone, the principle of "hard" and "soft" interactions is still relevant. For example, in competitive situations with other electrophilic sites, the hard carbonyl carbon will preferentially react with hard nucleophiles. youtube.com

An alternative pathway can exist where a reaction proceeds through a single-electron transfer (SET) mechanism. This is more common with certain nucleophiles and substrates, and it involves the transfer of an electron from the nucleophile to the ketone, forming a radical anion intermediate. wayne.edu This pathway can compete with the direct nucleophilic attack, and the balance between the two can be influenced by factors like the reduction potential of the ketone and the oxidation potential of the nucleophile.

Analysis of Chemo-, Regio-, and Stereoselectivity in Complex Transformations

Selectivity is a cornerstone of modern organic synthesis, and reactions involving multifunctional molecules like this compound require precise control.

Chemoselectivity : This refers to the preferential reaction of a reagent with one of two or more different functional groups. slideshare.net In this compound, a reducing agent could potentially reduce the ketone or cleave the C-Br bond. For example, sodium borohydride (B1222165) is known to be highly chemoselective for the reduction of ketones and aldehydes and would not typically affect an aryl bromide or other functional groups like nitro or cyano groups under standard conditions. oup.com This allows for the selective transformation of the carbonyl group into a secondary alcohol, 1-(4-bromophenyl)nonan-1-ol.

Regioselectivity : This describes the preference for a reaction to occur at one specific site when multiple reactive positions exist within a functional group. oxfordsciencetrove.comdurgapurgovtcollege.ac.in For example, in an electrophilic aromatic substitution on the phenyl ring of this compound, the directing effects of the bromo and acyl substituents would determine the position of the incoming electrophile. The bromine is an ortho-, para-director, while the deactivating acyl group is a meta-director. The outcome would depend on the reaction conditions and the interplay of these electronic effects.

Stereoselectivity : This is the preferential formation of one stereoisomer over another. While this compound itself is achiral, reactions at the carbonyl group or on the alkyl chain can create stereocenters. For instance, a copper-catalyzed cross-coupling of a diazoketone with an allylboronic acid has been used to synthesize (R,E)-1-(4-bromophenyl)-3-(3,3,3-trifluoroprop-1-en-1-yl)nonan-1-one, a derivative of the target compound, with high stereoselectivity. acs.orgdiva-portal.org This highlights how a chiral catalyst can control the three-dimensional arrangement of the product, yielding a specific enantiomer. acs.orgdiva-portal.org

| Selectivity Type | Reaction Example | Description | Outcome |

|---|---|---|---|

| Chemoselectivity | Reduction with NaBH4 | The reagent must choose between the carbonyl group and the C-Br bond. | Selective reduction of the ketone to an alcohol. oup.com |

| Regioselectivity | Electrophilic Aromatic Substitution | The incoming electrophile must choose a position on the aromatic ring. | Position is determined by the directing effects of existing substituents. oxfordsciencetrove.com |

| Stereoselectivity | Asymmetric synthesis of a derivative | A chiral catalyst directs the formation of one enantiomer over the other. | Formation of (R,E)-1-(4-bromophenyl)-3-(3,3,3-trifluoroprop-1-en-1-yl)nonan-1-one. acs.orgdiva-portal.org |

Transition State Analysis and Energy Profiles of Key Synthetic Steps

Understanding the transition states (TS) and energy profiles of reactions is crucial for explaining their outcomes and selectivity. nih.gov Computational chemistry, particularly density functional theory (DFT), is a powerful tool for mapping reaction pathways. acs.org

A reaction profile plots the energy of the system against the reaction coordinate, showing the relative energies of reactants, intermediates, transition states, and products. researchgate.net The highest energy point on this path is the transition state, and its energy relative to the reactants is the activation energy (Ea). solubilityofthings.com

In some complex reactions, a potential energy surface may feature a bifurcation after a transition state, where a single TS leads to two different products. wayne.eduresearchgate.net The distribution of products is then determined by the dynamics of the trajectories on the potential energy surface after passing the transition state, rather than by the relative heights of two different transition states. wayne.edu This phenomenon can explain unexpected product ratios in reactions where multiple pathways are possible.

Influence of Reaction Medium and Catalytic Systems on Reaction Mechanisms

The reaction environment—comprising the solvent and the specific catalytic system—has a profound influence on the mechanism, rate, and selectivity of a reaction. solubilityofthings.comethz.ch

Derivatization Strategies for 1 4 Bromophenyl Nonan 1 One

Selective Protection and Deprotection Strategies for Functional Groups

In multi-step syntheses involving 1-(4-bromophenyl)nonan-1-one, it is often necessary to selectively protect one functional group while chemical transformations are carried out on the other. The most common strategy involves the protection of the ketone, as the aryl bromide is generally less reactive under many conditions.

Protection of the Ketone:

The ketone functionality can be protected by converting it into an acetal (B89532) (or ketal), a functional group that is stable under neutral to strongly basic conditions. researchgate.net This is particularly useful when performing reactions on the aryl bromide, such as metal-catalyzed cross-coupling reactions, which often employ basic or organometallic reagents that would otherwise react with the ketone. nih.gov A common method for acetal formation is the acid-catalyzed reaction of the ketone with a diol, such as ethylene (B1197577) glycol, to form a cyclic 1,3-dioxolane. researchgate.net

The reaction is reversible and typically driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus. The cyclic acetals are generally more stable than their acyclic counterparts. total-synthesis.com

Deprotection of the Acetal:

Once the desired transformation on the aryl bromide is complete, the ketone can be regenerated by deprotecting the acetal. This is most commonly achieved through acid-catalyzed hydrolysis, by treating the acetal with aqueous acid. total-synthesis.com The equilibrium is shifted towards the ketone by the presence of excess water. total-synthesis.com Other methods for deprotection under milder or neutral conditions have also been developed, such as using bismuth nitrate (B79036) pentahydrate or employing electrochemical methods. rsc.orgorganic-chemistry.org This chemoselectivity allows for the targeted modification of the aryl bromide moiety while preserving the ketone for subsequent reactions. organic-chemistry.org

| Strategy | Reagents/Conditions | Purpose | Ref. |

| Protection (Acetal Formation) | Ethylene glycol, cat. acid (e.g., p-TsOH), Dean-Stark | Protects ketone from basic/nucleophilic reagents | researchgate.net |

| Deprotection (Hydrolysis) | Aqueous acid (e.g., HCl) | Regenerates the ketone from the acetal | total-synthesis.com |

| Deprotection (Mild) | Bi(NO₃)₃·5H₂O in CH₂Cl₂ | Chemoselective deprotection under mild conditions | organic-chemistry.org |

| Deprotection (Neutral) | Electrochemical methods (e.g., with LiClO₄) | Deprotection without acidic or basic reagents | rsc.org |

Synthesis of Iminol and Enamine Derivatives

The ketone group of this compound can react with primary and secondary amines to form imines and enamines, respectively. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by the elimination of water. figshare.commasterorganicchemistry.com

Imine Formation:

Reaction with a primary amine (RNH₂) converts the ketone into an imine, a compound containing a carbon-nitrogen double bond. masterorganicchemistry.com The reaction's rate is pH-dependent, with optimal conditions generally found around a pH of 5. researchgate.net For sterically hindered ketones, such as this compound with its long alkyl chain, more forcing conditions like azeotropic distillation to remove water or the use of desiccants like titanium(IV) isopropoxide may be necessary to drive the reaction to completion. researchgate.nettandfonline.com

Enamine Formation:

When this compound is treated with a secondary amine (R₂NH) under acidic conditions, an enamine is formed. figshare.com The mechanism is similar to imine formation up to the iminium ion stage. However, since the nitrogen in a secondary amine lacks a second proton to be eliminated, a proton is instead removed from an adjacent carbon atom, resulting in a molecule with a carbon-carbon double bond adjacent to the nitrogen atom. figshare.com

Preparation of Oximes, Hydrazones, and Related Ketone Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to yield oximes and hydrazones, respectively. These crystalline derivatives have historically been used for the purification and characterization of ketones. scribd.com

Oxime Formation:

The reaction of this compound with hydroxylamine (NH₂OH), typically in the form of hydroxylamine hydrochloride, yields an oxime. numberanalytics.combyjus.com The reaction is generally performed in a solvent like ethanol (B145695), often with a weak base such as pyridine (B92270) or sodium acetate (B1210297) to neutralize the liberated HCl. numberanalytics.com The mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. ic.ac.ukyoutube.com The reaction is acid-catalyzed, and controlling the pH is important for achieving good yields. numberanalytics.com

Hydrazone Formation:

Hydrazones are synthesized by reacting the ketone with hydrazine (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine). soeagra.comwikipedia.org The reaction is a condensation process where water is eliminated, and it is typically carried out by refluxing the reactants in a solvent like ethanol, sometimes with a few drops of glacial acetic acid as a catalyst. ictp.it The resulting hydrazones are intermediates in reactions like the Wolff-Kishner reduction. wikipedia.org

| Derivative | Reagent | General Conditions | Functional Group Formed | Ref. |

| Oxime | Hydroxylamine (NH₂OH) | Weakly acidic medium (e.g., ethanol, pyridine) | C=N-OH | numberanalytics.combyjus.com |

| Hydrazone | Hydrazine (H₂NNH₂) | Ethanol, reflux, cat. acetic acid | C=N-NH₂ | soeagra.comictp.it |

| Phenylhydrazone | Phenylhydrazine | Ethanol, reflux | C=N-NHPh | wikipedia.org |

Formation of Novel Heterocyclic Scaffolds Utilizing the Ketone and Bromine Functionalities

The dual functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic structures. The aryl bromide provides a handle for metal-catalyzed cross-coupling reactions, while the ketone offers a site for condensation and cyclization.

One powerful strategy involves intramolecular cyclization. For example, palladium- or copper-catalyzed intramolecular O-arylation of the enolate of a 1-(2-haloaryl)ketone can lead to the formation of substituted benzo[b]furans. figshare.comnih.govacs.org While this compound has the bromine in the para position, synthetic modifications, such as the introduction of a nucleophilic group ortho to the bromine via aromatic substitution or a directed ortho-metalation strategy, could create a substrate suitable for such cyclizations.

Alternatively, the aryl bromide and ketone can participate in tandem or one-pot reactions with other reagents to build heterocyclic rings. An example is the palladium-catalyzed synthesis of 4-quinolones from o-haloaryl acetylenic ketones and primary amines. nih.govorganic-chemistry.orgrsc.orgacs.org Although this requires prior modification of the nonanoyl chain to an acetylenic ketone, it illustrates how the haloaryl ketone motif can be a key building block for complex heterocycles. rsc.org Palladium-catalyzed reactions are broadly used for synthesizing a variety of heterocycles from aryl halides. wiley.comdokumen.pub These reactions often proceed via an initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by subsequent coupling and cyclization steps. wiley.com

Synthesis of Sulphonyl Fluoride (B91410) Derivatives

The aryl bromide of this compound can be converted into a synthetically valuable sulphonyl fluoride group (-SO₂F). Aryl sulphonyl fluorides are of increasing interest in chemical biology and drug discovery.

A highly efficient, one-pot method for this transformation involves a palladium-catalyzed reaction. nih.govrsc.orgresearchgate.net The process begins with the palladium-catalyzed sulfonylation of the aryl bromide using a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). nih.govmdpi.com This forms an intermediate aryl sulfinate. Subsequent in-situ treatment of this intermediate with an electrophilic fluorine source, like N-Fluorobenzenesulfonimide (NFSI), yields the final aryl sulphonyl fluoride. nih.govtcichemicals.com This method demonstrates excellent functional group tolerance, meaning the ketone group in this compound would likely remain unaffected during the transformation. nih.govresearchgate.net

General Reaction Scheme: Ar-Br + DABSO --(Pd catalyst)--> [Ar-SO₂⁻] --(NFSI)--> Ar-SO₂F

| Reagent/Catalyst | Role | Ref. |

| PdCl₂(Amphos)₂ | Palladium Catalyst | nih.govmdpi.com |

| DABSO | SO₂ Source | nih.govmdpi.com |

| Et₃N | Base | nih.gov |

| NFSI | Fluorinating Agent | nih.govtcichemicals.com |

Advanced Analytical Methodologies in the Characterization of 1 4 Bromophenyl Nonan 1 One and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds, offering unparalleled insight into the chemical environment of individual atoms.

¹H and ¹³C NMR are fundamental one-dimensional techniques that provide crucial information about the number and types of protons and carbons in a molecule.

For a transformation product, (R,E)-1-(4-Bromophenyl)-3-(3,3,3-trifluoroprop-1-en-1-yl)nonan-1-one, the ¹H NMR spectrum, recorded in CDCl₃ at 400 MHz, displays characteristic signals. diva-portal.org The aromatic protons of the 4-bromophenyl group appear as doublets at δ 7.79 (J = 8.5 Hz) and δ 7.61 (J = 8.4 Hz). diva-portal.org The protons of the nonyl chain and the trifluoropropenyl group exhibit complex multiplets and other characteristic signals, such as a triplet for the terminal methyl group at δ 0.87 (J = 6.7 Hz). diva-portal.org

The corresponding ¹³C NMR spectrum, recorded at 101 MHz in CDCl₃, reveals a ketone carbonyl signal at δ 197.1. diva-portal.org The carbons of the 4-bromophenyl ring are observed at δ 135.8, 132.1, 129.6, and 128.6. diva-portal.org The aliphatic carbons of the nonyl chain and the carbons of the trifluoropropenyl group resonate at distinct chemical shifts, providing a complete carbon skeleton of the molecule. diva-portal.org

Interactive Data Table: ¹H and ¹³C NMR Data for (R,E)-1-(4-Bromophenyl)-3-(3,3,3-trifluoroprop-1-en-1-yl)nonan-1-one in CDCl₃ diva-portal.org

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.79 (d, J = 8.5 Hz, 2H) | 132.1, 129.6 |

| Aromatic CH | 7.61 (d, J = 8.4 Hz, 2H) | |

| Aromatic C-Br | 128.6 | |

| Aromatic C-C=O | 135.8 | |

| C=O | 197.1 | |

| Alkenyl CH | 6.25 (ddq, J = 15.8, 8.6, 2.1 Hz, 1H) | 143.1 (q, J = 6.4 Hz) |

| Alkenyl CH | 5.65 (dq, J = 15.8, 6.3 Hz, 1H) | 119.1 (q, J = 33.3 Hz) |

| CF₃ | 123.0 (q, J = 269.5 Hz) | |

| Aliphatic CH | 2.84-2.91 (m, 1H) | 43.0 |

| Aliphatic CH₂ | 2.94-3.05 (m, 2H) | 37.2, 34.1, 31.8, 29.2, 27.1, 22.7 |

| Aliphatic CH₂ | 1.47-1.55 (m, 1H) | |

| Aliphatic CH₂ | 1.36-1.45 (m, 1H) | |

| Aliphatic CH₂ | 1.22-1.33 (m, 8H) | |

| Aliphatic CH₃ | 0.87 (t, J = 6.7 Hz, 3H) | 14.1 |

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms within complex molecules.

Correlation Spectroscopy (COSY) : This experiment reveals proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons in the molecular structure. youtube.comuvic.ca By analyzing the cross-peaks in a COSY spectrum, one can trace the spin-spin coupling network throughout the molecule, for instance, connecting the protons within the nonyl chain of 1-(4-bromophenyl)nonan-1-one. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of carbon signals based on their attached protons. columbia.edu For example, the proton signal of a specific methylene (B1212753) group in the nonyl chain would show a correlation to its corresponding ¹³C signal.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons (typically two to three bonds, and sometimes four). uvic.cacolumbia.edu This technique is particularly useful for connecting different fragments of a molecule, such as linking the protons of the nonyl chain to the carbonyl carbon and the aromatic ring in this compound. science.gov For instance, a correlation would be expected between the protons on the alpha-carbon of the nonyl chain and the carbonyl carbon, as well as the ipso-carbon of the bromophenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. libretexts.org This technique can differentiate between compounds with the same nominal mass but different chemical formulas. For instance, the calculated mass for the sodium adduct of a transformation product, (R,E)-1-(4-bromophenyl)-3-(3,3,3-trifluoroprop-1-en-1-yl)nonan-1-one ([C₁₈H₂₂BrF₃ONa]⁺), is 413.0698, with the found value being 413.0682, confirming its elemental composition. diva-portal.org

Electron ionization (EI) mass spectrometry of 1-(4-bromophenyl)ethanone, a related compound, shows a characteristic molecular ion peak and fragmentation pattern. nist.gov The presence of bromine is indicated by the isotopic pattern of the molecular ion peak (M and M+2 peaks in an approximate 1:1 ratio). uci.edu Fragmentation analysis provides further structural information. Common fragmentation pathways for ketones involve cleavage alpha to the carbonyl group. For this compound, this would lead to the formation of the 4-bromobenzoyl cation (m/z 183/185) and the octyl radical, or the loss of the octyl group to form a prominent acylium ion.

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. nih.gov For compounds like 1-(4-bromophenyl)ethanone, a related ketone, a reverse-phase (RP) HPLC method can be employed. sielc.com This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. nih.govsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The purity of a sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Interactive Data Table: Example HPLC Conditions for a Related Compound

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com |

| Application | Analytical and Preparative Separation sielc.com |

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. sigmaaldrich.com The analysis of this compound and its transformation products can be performed using GC, often coupled with a mass spectrometer (GC-MS) for identification. A typical GC system uses a capillary column with a non-polar or medium-polarity stationary phase. derpharmachemica.com The sample is injected into a heated port, vaporized, and carried through the column by an inert carrier gas, such as helium. derpharmachemica.com Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time is a characteristic property of a compound under specific GC conditions and can be used for identification and purity assessment. beilstein-journals.org

Flash Column Chromatography

Flash column chromatography is an indispensable and rapid purification technique used to isolate this compound from crude reaction mixtures. rochester.edu This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of varying polarity. semanticscholar.org The separation is driven by the differential adsorption of the components of the mixture onto the silica gel. By applying positive pressure, the solvent is forced through the column more quickly than with traditional gravity chromatography, significantly reducing purification time.

The choice of eluent is critical for achieving effective separation. For compounds of intermediate polarity like aromatic ketones, a mixture of a non-polar solvent such as hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly employed. amazonaws.comgoogle.compku.edu.cn The optimal solvent ratio is typically determined beforehand using thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.3 for the desired compound. rochester.edu As the solvent mixture passes through the column, this compound is separated from impurities, and the collected fractions are analyzed to yield the purified product.

Table 1: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Description | Typical Value/System |

|---|---|---|

| Stationary Phase | The solid adsorbent that separates the mixture. | Silica Gel (230-400 mesh) semanticscholar.org |

| Mobile Phase (Eluent) | The solvent system that carries the mixture through the column. | Hexane/Ethyl Acetate Gradient amazonaws.comgoogle.com |

| Elution Mode | The method of changing solvent polarity during the run. | Isocratic or Gradient Elution |

| Sample Loading | Method of applying the crude product to the column. | Dry loading or concentrated solution rochester.edu |

| Detection | Method for monitoring the eluting fractions. | Thin-Layer Chromatography (TLC), UV light |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Structural Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and serves as a unique structural fingerprint.

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very strong and sharp peak between 1685-1695 cm⁻¹ is indicative of the C=O (carbonyl) stretch of an aromatic ketone, with the conjugation to the phenyl ring lowering the frequency compared to a saturated ketone. uniroma1.itpressbooks.pub Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the nonyl chain are observed just below 3000 cm⁻¹. vscht.cz The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. pressbooks.pub The C-Br stretch typically appears in the fingerprint region of the spectrum, often between 600-500 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) pressbooks.publibretexts.org | Expected Raman Signal |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H (nonyl chain) | Stretch | 2960 - 2850 | Medium to Strong |

| Carbonyl C=O | Stretch | 1690 - 1685 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Strong |

| C-Br | Stretch | 600 - 500 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. cam.ac.uk This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing exact bond lengths, bond angles, and torsional angles.

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its structure. The analysis would confirm the connectivity of the 4-bromophenyl group to the carbonyl carbon and the attachment of the nonyl chain. Furthermore, it would reveal the conformation of the molecule in the solid state and detail the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that dictate the crystal packing. nih.gov

While a crystal structure for this compound is not publicly available, data from closely related compounds like 1-(4-bromophenyl)but-3-yn-1-one illustrates the type of information that can be obtained. nih.gov Analysis of this related structure revealed its crystal system, space group, and key intermolecular contacts, providing a definitive solid-state picture. nih.gov Should any transformation of this compound result in a chiral product, X-ray crystallography of a suitable derivative could also be used to determine its absolute stereochemistry. caltech.edu

Table 3: Example Crystallographic Data from a Related Compound, 1-(4-bromophenyl)but-3-yn-1-one nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇BrO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell a (Å) | 10.1238 (4) |

| Unit Cell b (Å) | 5.8247 (2) |

| Unit Cell c (Å) | 15.3086 (6) |

| Unit Cell β (°) | 98.435 (2) |

| Key Intermolecular Interactions | C—H⋯O hydrogen bonding |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. For halogen-containing compounds like this compound, bromine content can also be determined, often after combustion and subsequent ion chromatography or titration. nih.gov

The process generally involves the complete combustion of a small, precisely weighed sample of the purified compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and HBr) are collected and quantified. The masses of these products are then used to calculate the percentage composition of each element in the original sample.

This technique provides a crucial check on the purity and empirical formula of a synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula (C₁₅H₂₁BrO). A close agreement between the experimental and theoretical values provides strong evidence that the correct compound has been synthesized and adequately purified. mdpi.com

Table 4: Theoretical Elemental Composition of this compound (C₁₅H₂₁BrO)

| Element | Symbol | Atomic Mass (amu) | Molar Mass (g/mol) | Theoretical Mass % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 180.165 | 57.89% |

| Hydrogen | H | 1.008 | 21.168 | 6.82% |

| Bromine | Br | 79.904 | 79.904 | 25.68% |

| Oxygen | O | 15.999 | 15.999 | 5.14% |

| Total | 311.266 | 100.00% |

Computational Chemistry and Theoretical Studies of 1 4 Bromophenyl Nonan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1-(4-Bromophenyl)nonan-1-one, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), would provide deep insights into its electronic properties and reactivity. dergipark.org.trresearchgate.netijcce.ac.ir

Key electronic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govacs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring, while the LUMO would likely be centered around the carbonyl group (C=O).

Furthermore, DFT enables the calculation of global reactivity descriptors, which quantify the chemical behavior of the molecule. These descriptors are derived from the HOMO and LUMO energies. researchgate.netresearchgate.net

Table 1: Predicted Electronic Properties of an Analogous Compound (4'-Bromoacetophenone) from DFT Calculations This table presents data for a structurally similar, smaller molecule, 4'-Bromoacetophenone, to illustrate the typical output of DFT calculations. The values for this compound would be influenced by the long nonyl chain.

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.98 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.85 |

| Energy Gap (ΔE) | LUMO - HOMO Energy | 5.13 |

| Ionization Potential (I) | -EHOMO | 6.98 |

| Electron Affinity (A) | -ELUMO | 1.85 |

| Global Hardness (η) | (I - A) / 2 | 2.57 |

| Electronegativity (χ) | (I + A) / 2 | 4.42 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.80 |

DFT also allows for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of high electron density (negative potential, typically colored red) around the carbonyl oxygen, indicating a site for electrophilic attack, while the regions around the hydrogen atoms of the phenyl ring would show positive potential. researchgate.netdoi.orgresearchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Reaction Pathway Mapping

The structural flexibility of this compound, particularly due to the long, saturated nonyl chain and the rotational freedom around the bond connecting the carbonyl group to the phenyl ring, makes conformational analysis essential. Molecular modeling techniques are employed to identify the most stable conformations (conformers) and the energy barriers between them.

The rotation around the C-C bond between the phenyl ring and the carbonyl group leads to different spatial arrangements. Studies on similar alkyl phenyl ketones have shown that the orientation of the alkyl group relative to the phenyl ring significantly impacts the molecule's energy and properties. nih.govacs.org For this compound, the key dihedral angle would be C(aromatic)-C(aromatic)-C(carbonyl)-O(carbonyl). The long nonyl chain introduces a much higher degree of conformational complexity, as each C-C bond in the chain can rotate, leading to numerous possible conformers. researchgate.netnih.gov Theoretical studies on long-chain molecules show that while some segments can be stabilized into specific conformations (like all-trans) through cooling, significant isomerism often remains. nih.gov

Molecular Dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. acs.orgrsc.org By simulating the motion of atoms, MD can map the transitions between different conformations and explore the molecule's accessible conformational space at a given temperature. This is particularly valuable for a flexible molecule like this compound. rsc.organu.edu.au MD simulations are also instrumental in mapping reaction pathways by simulating the trajectory of a chemical reaction, identifying transition states, and calculating activation energies, which helps in understanding reaction mechanisms and kinetics. rsc.org

Table 2: Representative Conformational Data for an Alkyl Phenyl Ketone Fragment This hypothetical data illustrates key dihedral angles that would be analyzed in a conformational study.

| Conformer | Dihedral Angle (CAr-CAr-C=O-CAlkyl) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar (trans) | ~180° | 0.00 | Most stable, nonyl chain extends away from the ring. |

| Syn-periplanar (cis) | ~0° | > 4.00 | Less stable due to steric hindrance between the chain and the ring. |

| Gauche | ~±60° | ~1.50 | Intermediate stability. |

Prediction of Spectroscopic Parameters through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. dergipark.org.trdergipark.org.tr

For this compound, theoretical calculations can predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectra (FT-IR, FT-Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. Each mode corresponds to a specific stretching, bending, or torsional motion of the atoms. By comparing the calculated frequencies and intensities with experimental FT-IR and FT-Raman spectra, a precise assignment of the spectral bands can be achieved. nih.govmcbu.edu.trorientjchem.org For instance, the characteristic C=O stretching frequency, expected around 1680-1700 cm⁻¹, and the C-Br stretching frequency, typically below 700 cm⁻¹, can be accurately predicted. dergipark.org.trorientjchem.org

NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the NMR chemical shifts of ¹H and ¹³C atoms. doi.orgresearchgate.net These theoretical predictions are highly valuable for assigning peaks in experimental NMR spectra, especially for complex molecules where signals may overlap. Theoretical calculations for this compound would predict distinct chemical shifts for the aromatic protons, the α-methylene protons adjacent to the carbonyl group, and the various other protons along the nonyl chain.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for Key Modes in a Bromophenyl Ketone Moiety This table provides an example of how theoretical data is correlated with experimental results for a similar compound, 2,4'-dibromoacetophenone. A scaling factor is often applied to calculated frequencies to better match experimental values. dergipark.org.trresearchgate.net

| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated B3LYP/6-311++G(d,p) (cm-1) | Assignment |

|---|---|---|---|

| ν(C=O) | 1685 | 1692 | Carbonyl stretch |

| ν(C-C)ring | 1587 | 1585 | Aromatic ring C-C stretch |

| δ(CH2) | 1445 | 1450 | Methylene (B1212753) scissoring |

| ν(C-Br) | 680 | 675 | Carbon-Bromine stretch |

In Silico Approaches for Rational Reaction Design and Optimization

In silico methods are increasingly vital for designing and optimizing synthetic chemical reactions. rsc.orgmdpi.com By modeling reactants, transition states, and products, computational chemistry can predict reaction outcomes, screen potential catalysts, and explore reaction mechanisms without the need for extensive laboratory work. nih.govresearchgate.net

For the synthesis of this compound, which is typically prepared via a Friedel-Crafts acylation or similar reactions, in silico approaches could be used to:

Optimize Reaction Conditions: Computational models can predict how changes in solvent, temperature, or catalyst will affect the reaction rate and yield. For example, DFT calculations can model the interaction between a Lewis acid catalyst and the acylating agent to understand the activation mechanism. rsc.org

Predict Regioselectivity: In cases where multiple reaction sites are available, computational methods can predict the most likely site of reaction by analyzing the charge distribution and orbital interactions of the reactants.

Design Novel Synthetic Routes: By simulating hypothetical reaction pathways, chemists can explore new and potentially more efficient ways to synthesize the target molecule. This can involve screening virtual libraries of starting materials or catalysts to identify promising candidates for experimental validation. rsc.orgacs.org

These computational tools provide a powerful platform for accelerating chemical research, reducing experimental costs, and designing more efficient and sustainable chemical processes.

Strategic Applications of 1 4 Bromophenyl Nonan 1 One As a Versatile Synthetic Building Block

Precursor in the Construction of Complex Natural Products and Analogues

While direct, multi-step total syntheses of complex natural products starting from 1-(4-bromophenyl)nonan-1-one are not extensively documented in readily available literature, its structural motifs are present in intermediates used for such purposes. The core structure, a bromo-aromatic ketone, is a classic precursor for creating more elaborate molecular architectures. For instance, the principles of its reactivity are mirrored in the synthesis of natural product analogues. A key transformation is the Wittig or Horner-Wadsworth-Emmons reaction, which converts the ketone into an alkene. This alkene can then undergo further reactions like cyclization or cross-coupling to build the carbon skeleton of a natural product.

An example of a related transformation involves the synthesis of (E)-{4-[2-(4-Bromophenyl)vinyl]phenyl}diethylamine, where a (4-bromo-benzyl)-phosphonic acid diethyl ester is reacted with an aldehyde. researchgate.net This highlights a common strategy where the bromophenyl group is incorporated into a larger structure via olefination reactions. researchgate.net Similarly, the synthesis of intermediates for compounds like Norzoanthamine has involved oxidative Nazarov cyclization of divinyl carbinols, a transformation that could be applied to derivatives of this compound. scribd.com The long alkyl chain (nonanoyl group) can be a crucial element, potentially mimicking the lipophilic side chains found in many natural products, or it can be cleaved or modified in later synthetic steps.

Intermediate in the Synthesis of Scaffolds for Medicinal Chemistry Research (focused on synthetic utility)

The true synthetic versatility of this compound shines in its role as an intermediate for creating diverse molecular scaffolds for medicinal chemistry. The term "scaffold" refers to a core molecular structure upon which various substituents can be placed to create a library of related compounds for biological screening. lifechemicals.com this compound is an ideal starting material for this purpose due to its two reactive sites: the ketone and the bromine-substituted phenyl ring.